molecular formula C14H16N2O B13580572 4-[(5-Isoquinolyl)oxy]piperidine

4-[(5-Isoquinolyl)oxy]piperidine

Katalognummer: B13580572
Molekulargewicht: 228.29 g/mol
InChI-Schlüssel: QMYRUUZARZSSNF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(5-Isoquinolyl)oxy]piperidine is an organic compound that features a piperidine ring bonded to an isoquinoline moiety via an ether linkage. Piperidine derivatives are known for their significant roles in pharmaceuticals, agrochemicals, and organic synthesis due to their diverse biological activities and chemical reactivity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-Isoquinolyl)oxy]piperidine can be achieved through various methods. One common approach involves the nucleophilic substitution reaction between 5-hydroxyisoquinoline and piperidine under basic conditions. The reaction typically employs a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of piperidine derivatives often involves catalytic hydrogenation of pyridine over a molybdenum disulfide catalyst. This method is efficient and scalable, making it suitable for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

4-[(5-Isoquinolyl)oxy]piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, reduced piperidine derivatives, and various substituted isoquinoline derivatives .

Wissenschaftliche Forschungsanwendungen

4-[(5-Isoquinolyl)oxy]piperidine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-[(5-Isoquinolyl)oxy]piperidine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-[(5-Isoquinolyl)oxy]piperidine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both piperidine and isoquinoline moieties allows for diverse interactions with biological targets, making it a valuable compound in medicinal chemistry .

Eigenschaften

Molekularformel

C14H16N2O

Molekulargewicht

228.29 g/mol

IUPAC-Name

5-piperidin-4-yloxyisoquinoline

InChI

InChI=1S/C14H16N2O/c1-2-11-10-16-9-6-13(11)14(3-1)17-12-4-7-15-8-5-12/h1-3,6,9-10,12,15H,4-5,7-8H2

InChI-Schlüssel

QMYRUUZARZSSNF-UHFFFAOYSA-N

Kanonische SMILES

C1CNCCC1OC2=CC=CC3=C2C=CN=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.